molecular formula C25H30N2O3 B11056051 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11056051
M. Wt: 406.5 g/mol
InChI Key: FCKJNMAFSNSPPC-UHFFFAOYSA-N
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Description

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a piperidine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate formed in the first step.

    Attachment of Aromatic Substituents: The ethoxybenzyl and methylphenyl groups are typically introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate aromatic precursors and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine nitrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of nitro, sulfo, or halogen groups on the aromatic rings.

Scientific Research Applications

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the ethoxybenzyl and methylphenyl groups in 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione imparts distinct physicochemical properties and biological activities compared to its analogs. These differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for specific research and therapeutic applications.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-[(4-ethoxyphenyl)methyl]piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H30N2O3/c1-3-30-22-10-6-19(7-11-22)16-20-12-14-26(15-13-20)23-17-24(28)27(25(23)29)21-8-4-18(2)5-9-21/h4-11,20,23H,3,12-17H2,1-2H3

InChI Key

FCKJNMAFSNSPPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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